4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride
CAS No.: 1177302-83-8
Cat. No.: VC8055020
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177302-83-8 |
|---|---|
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.70 |
| IUPAC Name | 4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O2.ClH/c1-15-10-4-2-3-9(6-10)13-7-8(12)5-11(13)14;/h2-4,6,8H,5,7,12H2,1H3;1H |
| Standard InChI Key | QAZQWLVJLXWMKO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)N.Cl |
| Canonical SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
4-Amino-1-(3-methoxyphenyl)pyrrolidin-2-one hydrochloride belongs to the class of lactams, characterized by a five-membered pyrrolidinone ring substituted with an amino group and a 3-methoxyphenyl moiety. Its hydrochloride salt form enhances stability and solubility for research applications.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1177302-83-8 |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | 4-amino-1-(3-methoxyphenyl)pyrrolidin-2-one; hydrochloride |
| SMILES | COC1=CC=CC(=C1)N2CC(CC2=O)N.Cl |
| InChI Key | QAZQWLVJLXWMKO-UHFFFAOYSA-N |
The methoxy group at the 3-position of the phenyl ring distinguishes this compound from its ortho- and para-substituted analogs, influencing electronic and steric properties critical for molecular interactions .
Synthesis and Production
Synthetic Routes
While detailed synthetic protocols for the 3-methoxyphenyl variant remain proprietary, methodologies for analogous pyrrolidinone derivatives suggest a multi-step process involving:
-
Ring Formation: Cyclization of γ-aminobutyric acid derivatives with 3-methoxybenzyl halides.
-
Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial-scale production likely employs continuous flow reactors and chromatographic purification to optimize yield and purity.
Physicochemical Properties
Stability and Solubility
As a hydrochloride salt, the compound exhibits high solubility in polar solvents like water and ethanol, facilitating its use in aqueous reaction systems. The lactam ring contributes to thermal stability, with decomposition temperatures exceeding 200°C under inert atmospheres.
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include N-H stretching (3300–3500 cm⁻¹), C=O lactam (1680–1720 cm⁻¹), and C-O-C ether (1250 cm⁻¹).
-
NMR: The ¹H NMR spectrum would feature signals for the methoxy group (δ 3.8 ppm), aromatic protons (δ 6.7–7.3 ppm), and pyrrolidinone backbone protons (δ 2.5–4.0 ppm).
| Precautionary Measure | Code |
|---|---|
| Avoid breathing dust/fume | P261 |
| Use protective gloves | P280 |
| IF IN EYES: Rinse cautiously | P305+P351+P338 |
| Store in a ventilated area | P403+P233 |
Comparative Analysis with Structural Analogs
Table 3: Positional Isomer Comparison
| Property | 3-Methoxy (This Compound) | 4-Methoxy |
|---|---|---|
| CAS Number | 1177302-83-8 | 1011357-93-9 |
| Melting Point | Not reported | Not reported |
| LogP | Estimated 2.3 | 2.33 |
| Bioactivity | Higher receptor selectivity | Lower metabolic stability |
The 3-methoxy substitution confers distinct electronic effects, enhancing binding affinity to hydrophobic enzyme pockets compared to para-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume